molecular formula C9H14 B12650240 1-Methyl-4-vinylcyclohexene CAS No. 17699-86-4

1-Methyl-4-vinylcyclohexene

Katalognummer: B12650240
CAS-Nummer: 17699-86-4
Molekulargewicht: 122.21 g/mol
InChI-Schlüssel: WBRWISGILFCCJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-vinylcyclohexene is an organic compound characterized by a vinyl group attached to the fourth position of a cyclohexene ring, with a methyl group at the first position. This compound is a colorless liquid and is primarily used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-4-vinylcyclohexene can be synthesized through the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction typically occurs at temperatures ranging from 110°C to 425°C and pressures between 1.3 MPa and 100 MPa. The presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium, is essential for the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the compound. The process involves continuous monitoring and adjustment of temperature, pressure, and catalyst concentration to maintain the desired reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-vinylcyclohexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-vinylcyclohexene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-vinylcyclohexene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methyl-4-vinylcyclohexene is unique due to the presence of both a vinyl and a methyl group on the cyclohexene ring. This structural feature imparts distinct chemical reactivity and properties, making it valuable in specific synthetic applications .

Eigenschaften

CAS-Nummer

17699-86-4

Molekularformel

C9H14

Molekulargewicht

122.21 g/mol

IUPAC-Name

4-ethenyl-1-methylcyclohexene

InChI

InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h3-4,9H,1,5-7H2,2H3

InChI-Schlüssel

WBRWISGILFCCJB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(CC1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.